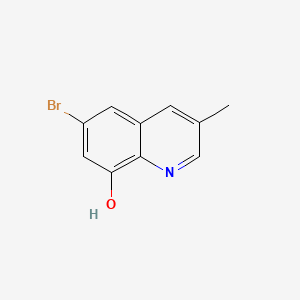![molecular formula C7H14N2O4S2 B13927154 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is a chemical compound with the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol . This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two methylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves several steps. One common method includes the reaction of a suitable precursor with methylsulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Scientific Research Applications
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the spirocyclic structure and the methylsulfonyl groups allows it to form stable complexes with the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- can be compared with other similar compounds such as:
2-methanesulfonyl-2,6-diazaspiro[3.3]heptane: This compound has a similar spirocyclic structure but with only one methylsulfonyl group.
2,6-Diazaspiro[3.4]octane: This compound has a larger ring size, which can affect its chemical properties and reactivity.
2,6-Diazaspiro[3.5]nonane: Another related compound with an even larger ring size, offering different steric and electronic properties.
The uniqueness of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- lies in its specific combination of the spirocyclic structure and the presence of two methylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2O4S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfonyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2O4S2/c1-14(10,11)8-3-7(4-8)5-9(6-7)15(2,12)13/h3-6H2,1-2H3 |
InChI Key |
GKXSOXMBYTXKEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CN(C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)
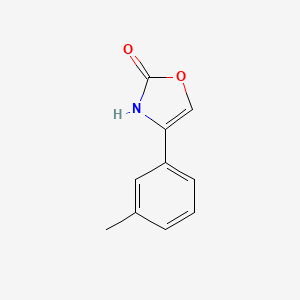
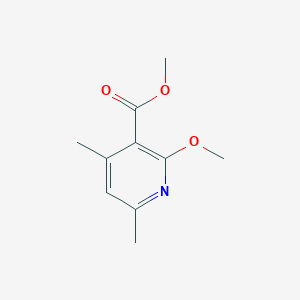
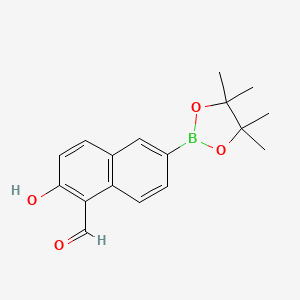
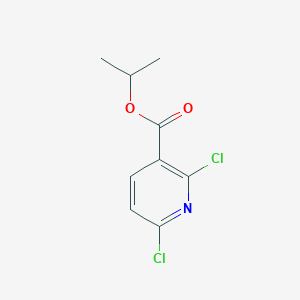
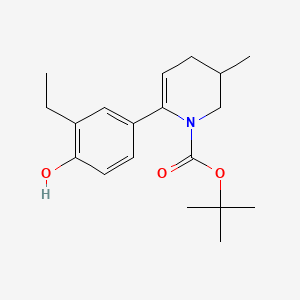
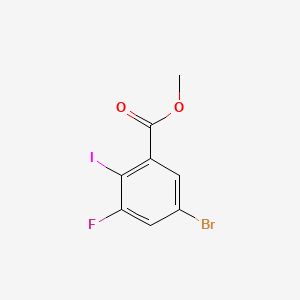
![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
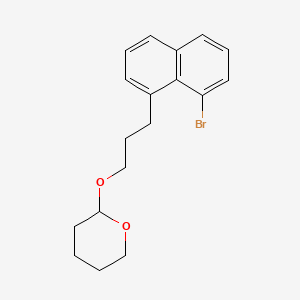
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
